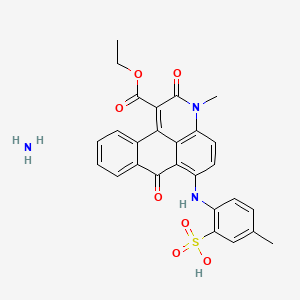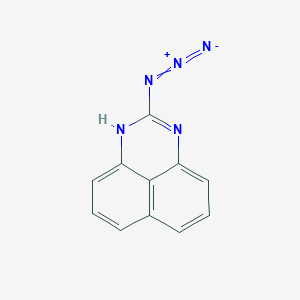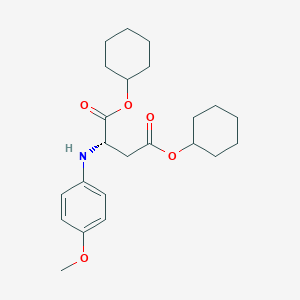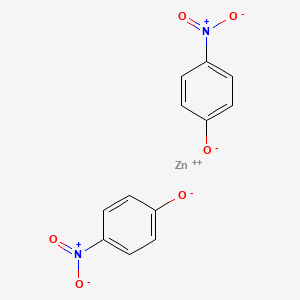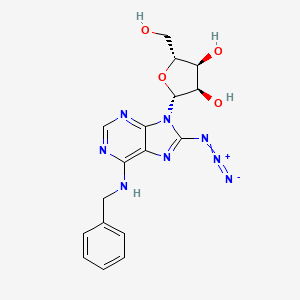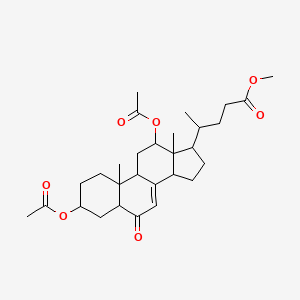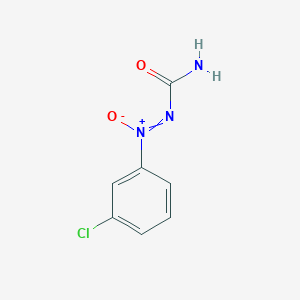![molecular formula C24H32N2O B14494654 4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol CAS No. 63384-27-0](/img/structure/B14494654.png)
4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a cyclohexylpiperazine moiety attached to a phenylethylphenol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via nucleophilic substitution reactions, where cyclohexyl halides react with the piperazine ring.
Formation of the Phenylethylphenol Structure: The phenylethylphenol structure is synthesized through Friedel-Crafts alkylation reactions, where phenol reacts with phenylethyl halides in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under oxidative conditions.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and amines.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
4-(1-Piperazinyl)phenol: A simpler piperazine derivative with similar structural features.
Uniqueness
4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol is unique due to its specific combination of a cyclohexylpiperazine moiety and a phenylethylphenol structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
63384-27-0 |
|---|---|
Fórmula molecular |
C24H32N2O |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
4-[2-(4-cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol |
InChI |
InChI=1S/C24H32N2O/c27-23-13-11-20(12-14-23)19-24(21-7-3-1-4-8-21)26-17-15-25(16-18-26)22-9-5-2-6-10-22/h1,3-4,7-8,11-14,22,24,27H,2,5-6,9-10,15-19H2 |
Clave InChI |
KTTKNWVMAWKNFO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2CCN(CC2)C(CC3=CC=C(C=C3)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14494575.png)
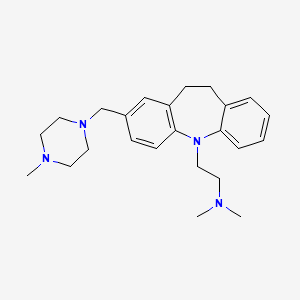
![8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14494589.png)


